![molecular formula C8H17N3O4 B2603441 N-(2,2-Dimethoxyethyl)-2-(2,2-dimethylhydrazinyl)-2-oxoacetamide CAS No. 2415464-24-1](/img/structure/B2603441.png)
N-(2,2-Dimethoxyethyl)-2-(2,2-dimethylhydrazinyl)-2-oxoacetamide
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Description
N-(2,2-Dimethoxyethyl)-2-(2,2-dimethylhydrazinyl)-2-oxoacetamide, also known as DDAO, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used as a labeling agent for proteins, peptides, and nucleic acids. DDAO has been proven to be a useful tool for studying various biological processes, including protein-protein interactions, enzyme activity, and intracellular trafficking.
Scientific Research Applications
Environmental Analysis
One application of related compounds is in the development of fluorescent probes for sensitive detection of carbonyl compounds (aldehydes and ketones) in environmental water samples. This approach enhances the ability to monitor and analyze environmental pollutants with high sensitivity and specificity (Houdier et al., 2000).
Medicinal Chemistry
In medicinal chemistry, derivatives of acetamide have been studied for their potential as allosteric modifiers of hemoglobin, which could be beneficial in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, and more (Randad et al., 1991). Additionally, N,N-dimethylformamide and N,N-dimethylacetamide have been highlighted for their roles as multipurpose reagents in the synthesis of a variety of compounds, underscoring their importance in synthetic chemistry (Le Bras & Muzart, 2018).
Synthetic Chemistry
The structural characterization of N,N-dialkoxyamides reveals insights into their pyramidal anomeric amides with low amidicity, contributing to the understanding of their chemical behavior and potential applications in synthetic routes (Glover et al., 2011). Such information is crucial for designing new synthetic methodologies and materials.
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-(2,2-dimethylhydrazinyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O4/c1-11(2)10-8(13)7(12)9-5-6(14-3)15-4/h6H,5H2,1-4H3,(H,9,12)(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTNXHIUSKKMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)C(=O)NCC(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-1-(N',N'-dimethylhydrazinecarbonyl)formamide |
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